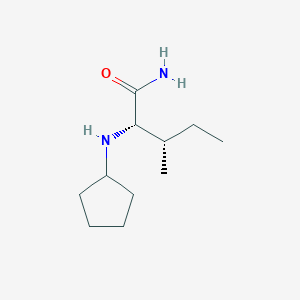
(S)-tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-fluoropropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-fluoropropyl)carbamate is a complex organic compound that features a tert-butyl group, a tert-butyldimethylsilyl group, and a fluoropropyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-fluoropropyl)carbamate typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The fluorination step can be achieved using diethylaminosulfur trifluoride (DAST) or similar reagents. The final step involves the formation of the carbamate group using tert-butyl chloroformate and a suitable amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-fluoropropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-bearing carbon.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-fluoropropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials .
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-fluoropropyl)carbamate involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group can be cleaved under acidic conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions. The fluorine atom can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one
- (S)-tert-Butyl (3-((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine
Uniqueness
(S)-tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-fluoropropyl)carbamate is unique due to the presence of both a fluorine atom and a tert-butyldimethylsilyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various research applications .
Propiedades
Número CAS |
1956436-62-6 |
|---|---|
Fórmula molecular |
C14H30FNO3Si |
Peso molecular |
307.48 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-fluoropropyl]carbamate |
InChI |
InChI=1S/C14H30FNO3Si/c1-13(2,3)19-12(17)16-9-11(15)10-18-20(7,8)14(4,5)6/h11H,9-10H2,1-8H3,(H,16,17)/t11-/m0/s1 |
Clave InChI |
HZVSSELOEOOSBY-NSHDSACASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H](CO[Si](C)(C)C(C)(C)C)F |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CO[Si](C)(C)C(C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B13102574.png)

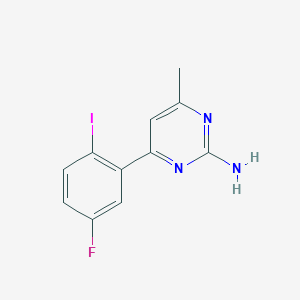
![tert-butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine-1-carboxylate](/img/structure/B13102590.png)

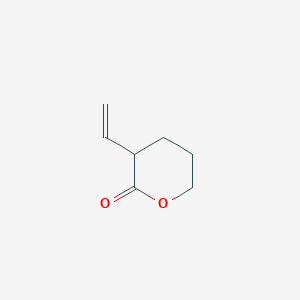

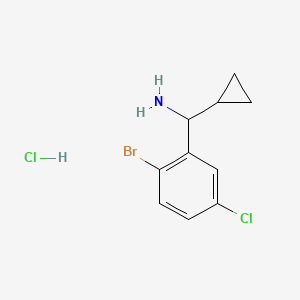


![[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate](/img/structure/B13102630.png)
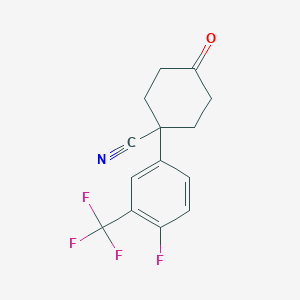
![Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B13102651.png)
